2,4,6-Trimethoxy-benzamidine
Overview
Description
2,4,6-Trimethoxy-benzamidine is an organic compound with the molecular formula C10H14N2O3. It is characterized by the presence of three methoxy groups attached to a benzene ring, along with an amidine functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethoxy-benzamidine typically involves the reaction of 2,4,6-trimethoxybenzonitrile with hydroxylamine hydrochloride in the presence of sodium ethoxide. The reaction is carried out in ethanol at a temperature of around 15°C. The resulting product is then purified through crystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethoxy-benzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amidine group to an amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamidines with different functional groups.
Scientific Research Applications
2,4,6-Trimethoxy-benzamidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory conditions.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethoxy-benzamidine involves its interaction with specific molecular targets. It acts as a reversible competitive inhibitor of serine proteases, such as trypsin. The amidine group binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzymatic activity . This mechanism is crucial for its potential therapeutic applications.
Comparison with Similar Compounds
Benzamidine: A simpler analogue with similar inhibitory properties against serine proteases.
2,4,6-Trimethoxybenzonitrile: A precursor in the synthesis of 2,4,6-Trimethoxy-benzamidine.
N-Hydroxy-2,4,6-trimethoxy-benzamidine: A derivative with potential antifungal activity.
Uniqueness: this compound is unique due to the presence of three methoxy groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from simpler benzamidine derivatives and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
2,4,6-trimethoxybenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URIBOTBGAGUCHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403454 | |
Record name | 2,4,6-Trimethoxy-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160150-35-6 | |
Record name | 2,4,6-Trimethoxy-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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